3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester

Description

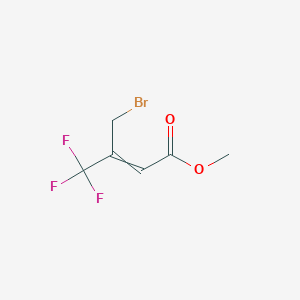

3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester (CAS No. 82648-69-9) is a fluorinated and brominated unsaturated ester with the molecular formula C₆H₆BrF₃O₂ and a molar mass of 247.01 g/mol . Its IUPAC name, methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate, highlights the key functional groups: a methyl ester, a bromomethyl substituent at position 3, and a trifluoromethyl group at position 4 on the α,β-unsaturated butenoic acid backbone.

Properties

Molecular Formula |

C6H6BrF3O2 |

|---|---|

Molecular Weight |

247.01 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)-4,4,4-trifluorobut-2-enoate |

InChI |

InChI=1S/C6H6BrF3O2/c1-12-5(11)2-4(3-7)6(8,9)10/h2H,3H2,1H3 |

InChI Key |

CFNILYYCEKMLNU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=C(CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester typically involves the bromination of 4,4,4-trifluoro-2-butenoic acid methyl ester. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination processes, utilizing bromine or other brominating agents under optimized conditions to achieve high yields and purity. The reaction conditions are carefully monitored to prevent over-bromination and to ensure the safety of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles can react with the bromine atom in substitution reactions.

Electrophiles: Electrophiles can add to the double bond in the compound.

Oxidizing and Reducing Agents: Various oxidizing and reducing agents can be used to modify the oxidation state of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while addition reactions with electrophiles can produce addition products .

Scientific Research Applications

3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester is used in a wide range of scientific research applications, including:

Chemistry: It is employed in the synthesis of various organic compounds, including trifluoromethylated hydrindenes.

Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethylated compounds on biological systems.

Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and therapeutic agents.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester exerts its effects involves its reactivity with various molecular targets. The bromine atom and the trifluoromethyl group play key roles in its interactions with other molecules. The compound can participate in nucleophilic substitution reactions, addition reactions, and other chemical processes, depending on the specific conditions and targets involved .

Comparison with Similar Compounds

Key Differences :

- The ethyl ester’s higher steric bulk may reduce hydrolysis rates compared to the methyl ester.

- Bromine’s position at C2 vs. C3 alters the electron-deficient nature of the α,β-unsaturated system, affecting nucleophilic attack sites .

Fluorinated and Brominated Esters

Brominated Esters

Compounds like 2-oxobutyric acid methyl ester () lack fluorine and bromine but share ester functionality. The absence of halogens reduces their electrophilicity, making them less reactive in alkylation or coupling reactions.

Fluorinated Esters

- Fluorinated prostaglandins (): While structurally distinct, the trifluoromethyl group in the target compound mimics fluorine’s role in enhancing metabolic stability and binding affinity in bioactive molecules .

General Methyl Ester Properties

Methyl esters are widely used as intermediates in organic synthesis. Properties such as boiling point and solubility vary with chain length and substituents. For example:

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Bromomethyl-4,4,4-trifluoro-but-2-enoic acid methyl ester, and how do steric/electronic factors influence its formation?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or esterification under basic conditions. For example, sodium ethoxide (NaOEt) can deprotonate intermediates to facilitate bromomethyl group introduction . Steric hindrance from the trifluoromethyl group may slow reaction kinetics, requiring elevated temperatures (e.g., 60–80°C) or prolonged reaction times. Electronic effects from the electron-withdrawing trifluoromethyl group enhance electrophilicity at the α-carbon, promoting nucleophilic attack. Monitor reaction progress via TLC or GC-MS, using deuterated solvents (e.g., CDCl₃) for <sup>1</sup>H/<sup>19</sup>F NMR to confirm product purity .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use <sup>19</sup>F NMR to resolve trifluoromethyl signals (δ ~ -60 to -70 ppm) and <sup>1</sup>H NMR to identify coupling between the bromomethyl group (δ ~ 4.0–4.5 ppm) and adjacent protons.

- IR : Confirm ester carbonyl (C=O) stretching at ~1720–1740 cm⁻¹ and C-Br vibrations at ~550–650 cm⁻¹.

- GC-MS : Analyze fragmentation patterns to distinguish between the parent ion (M⁺) and bromine isotope clusters .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., elimination or rearrangement) during functionalization of the bromomethyl group?

- Methodological Answer : Competing elimination (e.g., HBr loss) can be minimized by using polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states. Low temperatures (0–5°C) and slow reagent addition reduce rearrangement risks. Computational modeling (DFT) predicts transition-state energies to guide solvent/base selection . For example, substituting NaH for NaOEt may suppress base-induced elimination .

Q. How do structural modifications (e.g., substituting bromine with other halogens) alter reactivity or biological activity?

- Methodological Answer : Replace bromine with chlorine or iodine via halogen-exchange reactions (e.g., Finkelstein reaction). Compare reactivity using kinetic studies (e.g., SN2 rates with NaI/acetone) or docking simulations for bioactivity. For instance, iodine’s larger atomic radius may enhance steric effects but reduce electrophilicity. Biological assays (e.g., enzyme inhibition) can correlate halogen type with activity trends observed in analogs like ethyl 3-(4-bromophenyl)-4,4,4-trifluorobut-2-enoate .

Q. How can researchers resolve contradictions in reported crystallographic data for derivatives of this compound?

- Methodological Answer : Discrepancies in unit-cell parameters or space groups may arise from polymorphism or solvent inclusion. Use single-crystal X-ray diffraction (SHELXL ) with high-resolution data (≤1.0 Å) to refine structures. Compare Hirshfeld surfaces to assess intermolecular interactions (e.g., C-F⋯H contacts). For ambiguous cases, cross-validate with solid-state NMR or DSC to detect polymorphic transitions .

Data Analysis & Experimental Design

Q. What computational tools predict the regioselectivity of nucleophilic attacks on this compound’s α,β-unsaturated ester system?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) with B3LYP/6-311++G(d,p) basis sets to map electrostatic potential surfaces (EPS). Nucleophiles (e.g., amines) preferentially attack the β-position due to conjugation with the electron-withdrawing trifluoromethyl group. Compare Fukui indices (f⁻) to identify electrophilic hotspots. Validate predictions experimentally via <sup>13</sup>C NMR kinetic isotope effects .

Q. How do solvent polarity and proticity affect the compound’s stability and reaction outcomes?

- Methodological Answer : High-polarity solvents (e.g., DMSO) stabilize charged intermediates in SN2 pathways, while protic solvents (e.g., MeOH) may protonate the ester carbonyl, reducing electrophilicity. Conduct stability studies via accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Kamlet-Taft parameters quantify solvent effects on reaction rates .

Comparative Studies

Q. What are the key differences in synthetic approaches and applications between this compound and its non-fluorinated analogs?

- Methodological Answer : Fluorination enhances thermal stability and lipophilicity, making the compound more suited for medicinal chemistry (e.g., CNS-targeting prodrugs). Non-fluorinated analogs lack these traits but are easier to synthesize (no HF byproducts). Compare LogP values (HPLC) and thermal decomposition (TGA) to quantify differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.